molecular formula C24H20N2O B12907768 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one CAS No. 88317-16-2

1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one

Cat. No.: B12907768
CAS No.: 88317-16-2
M. Wt: 352.4 g/mol
InChI Key: VRPBSUKAXZDGRO-UHFFFAOYSA-N
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Description

1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one is an organic compound belonging to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones with urea or thiourea. The reaction typically requires acidic or basic catalysts and is conducted under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include substituted pyrimidinones, dihydropyrimidinones, and other derivatives with modified functional groups.

Scientific Research Applications

1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-2,5,6-triphenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    2,4,6-Triphenylpyrimidine: Lacks the ethyl group, resulting in different chemical and biological properties.

    1-Methyl-2,5,6-triphenylpyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-2,4,6-triphenylpyrimidine: Different substitution pattern on the pyrimidine ring.

Uniqueness: 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

88317-16-2

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

1-ethyl-2,5,6-triphenylpyrimidin-4-one

InChI

InChI=1S/C24H20N2O/c1-2-26-22(19-14-8-4-9-15-19)21(18-12-6-3-7-13-18)24(27)25-23(26)20-16-10-5-11-17-20/h3-17H,2H2,1H3

InChI Key

VRPBSUKAXZDGRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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